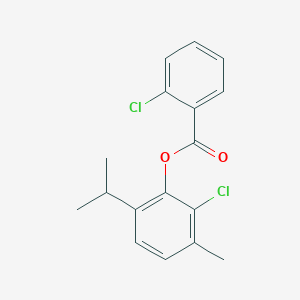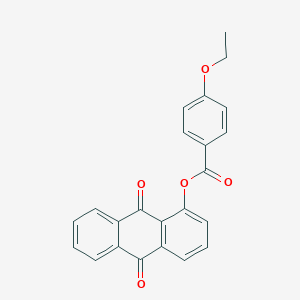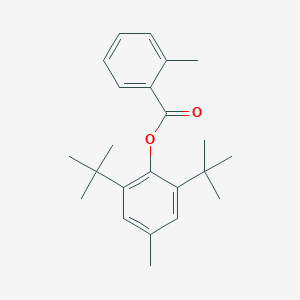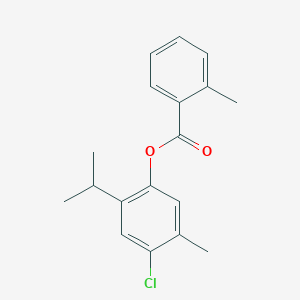
2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione, also known as TTF-TCNQ, is a highly conductive organic material that has been widely studied in the field of materials science and engineering. This compound has unique properties that make it an ideal candidate for use in electronic devices and other applications.
Wirkmechanismus
The mechanism of action of 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione is based on its unique electronic properties. The compound is a charge-transfer complex, meaning that it consists of two components with different electron affinities. The TTF component is a donor, meaning that it has a tendency to give up electrons, while the TCNQ component is an acceptor, meaning that it has a tendency to accept electrons. When the two components come together, electrons are transferred from the TTF component to the TCNQ component, resulting in a highly conductive material.
Biochemical and Physiological Effects:
While 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione has not been extensively studied for its biochemical and physiological effects, it has been shown to have some potential as a therapeutic agent. Studies have shown that 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione has anti-inflammatory and antioxidant properties, and may be useful in the treatment of conditions such as arthritis and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione is its high conductivity, which makes it an ideal material for use in electronic devices. Additionally, 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione is relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione is its instability in air and water, which can make it difficult to work with in certain lab settings.
Zukünftige Richtungen
There are many potential future directions for research on 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione. Some possible areas of study include:
1. Developing new synthesis methods for 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione that are more efficient and cost-effective.
2. Studying the electronic properties of 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione in more detail, with the goal of developing new electronic devices and applications.
3. Investigating the potential therapeutic uses of 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione, including its anti-inflammatory and antioxidant properties.
4. Developing new methods for stabilizing 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione in air and water, which would make it easier to work with in lab settings.
5. Exploring the use of 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione as a model system for studying charge transfer processes in other materials.
In conclusion, 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione is a highly conductive organic material that has unique properties that make it an ideal candidate for use in electronic devices and other applications. While there is still much to be learned about this compound, it has already shown great promise in a variety of scientific research applications.
Synthesemethoden
2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione can be synthesized through a variety of methods, including chemical vapor deposition, solution-phase synthesis, and electrochemical methods. The most commonly used method involves the reaction of tetrathiafulvalene (TTF) with tetracyanoquinodimethane (TCNQ) in the presence of a strong oxidant.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione has been extensively studied for its potential use in electronic devices such as transistors, photovoltaic cells, and sensors. Its unique electronic properties, including high conductivity and low resistance, make it an ideal material for these applications. Additionally, 2,4,6-Tri(1,3-dithiolan-2-ylidene)-1,3,5-cyclohexanetrione has been studied for its potential use in molecular electronics and as a model system for studying charge transfer processes.
Eigenschaften
Molekularformel |
C15H12O3S6 |
|---|---|
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
2,4,6-tris(1,3-dithiolan-2-ylidene)cyclohexane-1,3,5-trione |
InChI |
InChI=1S/C15H12O3S6/c16-10-7(13-19-1-2-20-13)11(17)9(15-23-5-6-24-15)12(18)8(10)14-21-3-4-22-14/h1-6H2 |
InChI-Schlüssel |
CVLKHIRVZCZDEJ-UHFFFAOYSA-N |
SMILES |
C1CSC(=C2C(=O)C(=C3SCCS3)C(=O)C(=C4SCCS4)C2=O)S1 |
Kanonische SMILES |
C1CSC(=C2C(=O)C(=C3SCCS3)C(=O)C(=C4SCCS4)C2=O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)
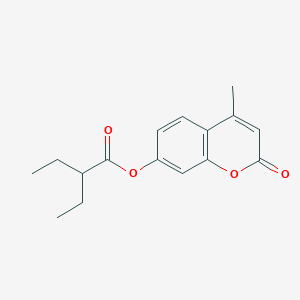


![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
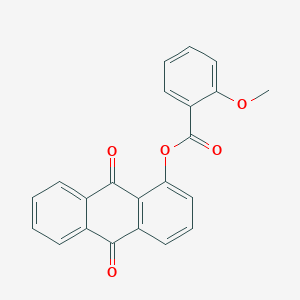
![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)
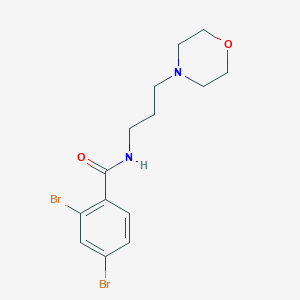

![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
